molecular formula C6H3Cl2NO4 B15161048 2,4-Dichloro-6-nitrobenzene-1,3-diol CAS No. 693782-43-3

2,4-Dichloro-6-nitrobenzene-1,3-diol

Cat. No.: B15161048
CAS No.: 693782-43-3
M. Wt: 223.99 g/mol
InChI Key: JLIKGSVPKBXHSF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Cl2NO4 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-nitrobenzene-1,3-diol typically involves the nitration of 2,4-dichlorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,4-Dichloro-6-nitrobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-nitrobenzene-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and hydroxyl groups also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloronitrobenzene: Similar structure but lacks the hydroxyl groups.

    2,4-Dichlorophenol: Lacks the nitro group.

    2,4-Dinitrophenol: Contains two nitro groups but lacks chlorine atoms.

Uniqueness

2,4-Dichloro-6-nitrobenzene-1,3-diol is unique due to the combination of chlorine, nitro, and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

693782-43-3

Molecular Formula

C6H3Cl2NO4

Molecular Weight

223.99 g/mol

IUPAC Name

2,4-dichloro-6-nitrobenzene-1,3-diol

InChI

InChI=1S/C6H3Cl2NO4/c7-2-1-3(9(12)13)6(11)4(8)5(2)10/h1,10-11H

InChI Key

JLIKGSVPKBXHSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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